N-(6-CHLORO-13-BENZOTHIAZOL-2-YL)-3-(2-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Description
N-(6-CHLORO-13-BENZOTHIAZOL-2-YL)-3-(2-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a heterocyclic organic compound featuring a benzothiazole core substituted with a chlorine atom at the 6-position, an oxazole ring with a 5-methyl group, and a 2-chlorophenyl moiety attached via a carboxamide linkage.
The compound’s benzothiazole moiety is a well-documented pharmacophore in antimicrobial and anticancer agents, while the oxazole ring contributes to metabolic stability. The dual chlorine substituents likely enhance lipophilicity, which could improve membrane permeability but may reduce aqueous solubility. Structural characterization of such compounds often relies on X-ray crystallography, with software like SHELX facilitating refinement and analysis of crystallographic data .
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O2S/c1-9-15(16(23-25-9)11-4-2-3-5-12(11)20)17(24)22-18-21-13-7-6-10(19)8-14(13)26-18/h2-8H,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJXNZRRCCRUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CHLORO-13-BENZOTHIAZOL-2-YL)-3-(2-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzothiazole Ring: Starting with 2-aminothiophenol and chlorinated aromatic compounds under acidic conditions to form the benzothiazole ring.
Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Coupling Reactions: The final step involves coupling the benzothiazole and oxazole rings using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Reactors: For controlled synthesis and high yield.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as recrystallization, chromatography, and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-CHLORO-13-BENZOTHIAZOL-2-YL)-3-(2-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(6-CHLORO-13-BENZOTHIAZOL-2-YL)-3-(2-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(6-CHLORO-13-BENZOTHIAZOL-2-YL)-3-(2-CHLOROPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are crucial for cellular functions.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Implications
The compound is compared to 5-METHYL-N-(4-METHYL-13-BENZOTHIAZOL-2-YL)-12-OXAZOLE-3-CARBOXAMIDE (), a structurally analogous molecule with methyl substituents instead of chlorines. Below is a detailed analysis:
Table 1: Structural and Hypothetical Property Comparison
Key Findings:
Chlorine vs. Methyl Substituents: The target compound’s chlorine atoms increase molecular weight and lipophilicity (logP ~3.8 vs. ~2.5), favoring membrane penetration but limiting solubility. Chlorinated aromatics are associated with stronger binding to hydrophobic enzyme pockets (e.g., kinase inhibitors), whereas methyl groups may prioritize solubility over potency.
Synthetic Accessibility :
- Chlorination steps (e.g., electrophilic substitution) may complicate synthesis compared to methyl-group incorporation, which is typically straightforward.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
